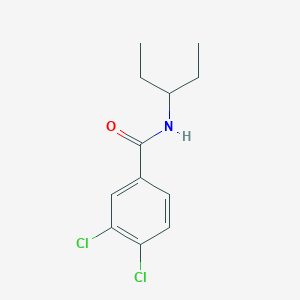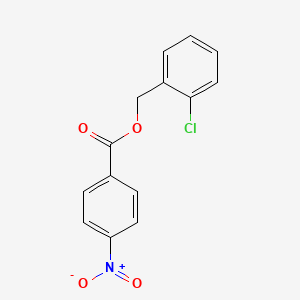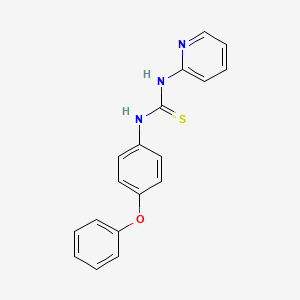
N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine, commonly known as FNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FNPA is a thiazole-based compound that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In
科学的研究の応用
FNPA has been extensively studied for its potential applications in various fields. In cancer research, FNPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. FNPA has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, FNPA has shown promising results in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of FNPA is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for the growth and survival of cancer cells. FNPA has been shown to inhibit the activity of various enzymes, including tyrosine kinases, which play a critical role in cancer cell proliferation and survival. In addition, FNPA has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways. The anti-inflammatory properties of FNPA are believed to involve the inhibition of various pro-inflammatory cytokines, including TNF-α and IL-6.
Biochemical and Physiological Effects:
FNPA has been shown to have various biochemical and physiological effects, depending on the application and dosage. In cancer research, FNPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, FNPA has been shown to have anti-metastatic properties, which make it a potential candidate for the treatment of metastatic cancer. The anti-inflammatory properties of FNPA are believed to involve the inhibition of various pro-inflammatory cytokines, including TNF-α and IL-6. FNPA has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
FNPA has several advantages for lab experiments, including its high purity and stability, which make it suitable for various scientific applications. In addition, the synthesis of FNPA has been optimized to obtain high yields, making it cost-effective for lab experiments. However, FNPA has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. FNPA also has limited bioavailability, which can limit its effectiveness in some applications.
将来の方向性
For research on FNPA include exploring its potential as a treatment for other diseases, including autoimmune disorders and infectious diseases. In addition, further research is needed to fully understand the mechanism of action of FNPA and to optimize its effectiveness in various applications. Finally, the development of more efficient synthesis methods and formulations of FNPA could further enhance its potential for scientific research.
合成法
FNPA can be synthesized through a multistep process, which involves the reaction of 2-fluoroaniline with 3-nitrobenzaldehyde in the presence of acetic acid and sodium acetate to form an intermediate Schiff base. The Schiff base is then reacted with thiosemicarbazide in the presence of ethanol to form FNPA. The synthesis of FNPA has been optimized to obtain high yields and purity, making it suitable for various scientific applications.
特性
IUPAC Name |
N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2S/c16-12-6-1-2-7-13(12)17-15-18-14(9-22-15)10-4-3-5-11(8-10)19(20)21/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZZCIWSCPVGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5855857.png)


![5-(4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5855874.png)









